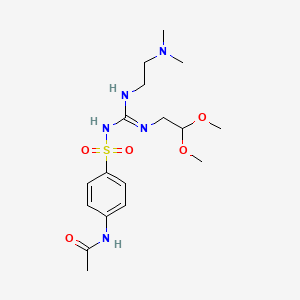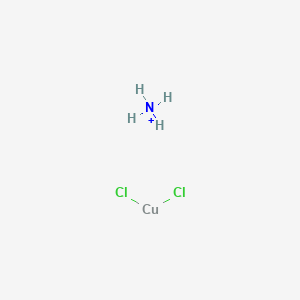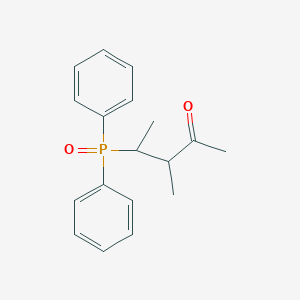
(Ethynyltellanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethynyltellanyl)benzene is an organotellurium compound characterized by the presence of an ethynyl group attached to a tellurium atom, which is further bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethynyltellanyl)benzene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate tellurium compound, which subsequently undergoes dehydrohalogenation to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organotellurium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethynyltellanyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tellurium oxides, while reduction can yield tellurium metal or lower oxidation state tellurium compounds.
Wissenschaftliche Forschungsanwendungen
(Ethynyltellanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing into the potential therapeutic applications of organotellurium compounds, including this compound, due to their antioxidant and anticancer properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which (Ethynyltellanyl)benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. Additionally, the ethynyl group can participate in reactions that alter the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylene: Similar in structure but lacks the tellurium atom.
Tellurophene: Contains a tellurium atom in a different structural context.
Diphenyl telluride: Another organotellurium compound with different substituents.
Eigenschaften
CAS-Nummer |
65910-13-6 |
|---|---|
Molekularformel |
C8H6Te |
Molekulargewicht |
229.7 g/mol |
IUPAC-Name |
ethynyltellanylbenzene |
InChI |
InChI=1S/C8H6Te/c1-2-9-8-6-4-3-5-7-8/h1,3-7H |
InChI-Schlüssel |
HXKVMHYLARGTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)



![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)

![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)

![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
